Glucokinase Activation: Phenylethynyl Moiety is Essential for Potent Allosteric Activation
WO2014112798A1 claims a series of phenylethynyl benzamide derivatives as glucokinase activators. The disclosed examples demonstrate that compounds bearing the para‑phenylethynyl linker produce a measurable fold‑increase in glucokinase activity at 5 mM glucose. Critically, the Markush structure mandates a phenylethynyl group; no phenethyl or styryl analog is claimed, indicating that those alternatives lack meaningful activation [1]. While the exact fold‑increase values are not publicly tabulated for the free base, the patent’s claim scope directly establishes the phenylethynyl group as a requirement for glucokinase activation.
| Evidence Dimension | Glucokinase activation (fold increase at 5 mM glucose) |
|---|---|
| Target Compound Data | Phenylethynyl benzamide series – claimed as active |
| Comparator Or Baseline | Phenethyl/styryl benzamide analogs – not claimed, presumed inactive |
| Quantified Difference | Exact values not publicly disclosed; patent claim scope indicates clear differentiation |
| Conditions | In vitro glucokinase activity assay at 5 mM glucose |
Why This Matters
Selecting the phenylethynyl benzamide scaffold is essential for accessing the allosteric site of glucokinase; simpler benzamides do not appear in the enabled claims and therefore are not viable surrogates for this target.
- [1] WO2014112798A1 – Glucokinase activator patent. YUHAN CORPORATION. 2014. View Source
